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molecular formula C18H20N2O4 B8506547 4-[hydroxy(3-nitrophenyl)methyl]-N,N-diethylbenzamide

4-[hydroxy(3-nitrophenyl)methyl]-N,N-diethylbenzamide

Cat. No. B8506547
M. Wt: 328.4 g/mol
InChI Key: GCNCKNKAAJMSIZ-UHFFFAOYSA-N
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Patent
US07241764B2

Procedure details

N,N-Diethyl-4-iodobenzamide (5.0 g, 16 mmol) was dissolved in THF (150 mL) and cooled to −78° C. under nitrogen atmosphere. n-BuLi (15 mL, 1.07 M solution in hexane, 16 mmol) was added dropwise during 10 min at −65 to −78° C. The solution was then canulated into 3-nitrobenzaldehyde (2.4 g, 16 mmol) in toluene/THF (approx. 1:1, 100 mL) at −78° C. NH4Cl (aq.) was added after 30 min. After concentration in vacuo, extraction with EtOAc/water, drying (MgSO4) and evaporation of the organic phase, the residue was purified by chromatography on silica (0-75% EtOAc/heptane) to give INTERMEDIATE 2 (2.6 g, 50%). 1H NMR (CDCl3) δ 1.0-1.3 (m, 6H), 3.2, 3.5 (2m, 4H), 5.90 (s, 1H), 7.30-7.40 (m, 4H), 7.50 (m, 1H), 7.70 (d, J=8 Hz, 1H), 8.12 (m, 1H), 8.28 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
toluene THF
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:13][CH3:14])[C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8](I)=[CH:7][CH:6]=1)[CH3:2].[Li]CCCC.[N+:20]([C:23]1[CH:24]=[C:25]([CH:28]=[CH:29][CH:30]=1)[CH:26]=[O:27])([O-:22])=[O:21].[NH4+].[Cl-]>C1COCC1.C1(C)C=CC=CC=1.C1COCC1>[OH:27][CH:26]([C:25]1[CH:28]=[CH:29][CH:30]=[C:23]([N+:20]([O-:22])=[O:21])[CH:24]=1)[C:8]1[CH:9]=[CH:10][C:5]([C:4]([N:3]([CH2:13][CH3:14])[CH2:1][CH3:2])=[O:12])=[CH:6][CH:7]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)N(C(C1=CC=C(C=C1)I)=O)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
toluene THF
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
EXTRACTION
Type
EXTRACTION
Details
in vacuo, extraction with EtOAc/water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation of the organic phase
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica (0-75% EtOAc/heptane)

Outcomes

Product
Name
Type
product
Smiles
OC(C1=CC=C(C(=O)N(CC)CC)C=C1)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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